N-[4-(cyclohexylsulfamoyl)phenyl]-3-fluorobenzamide
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Overview
Description
N-[4-(cyclohexylsulfamoyl)phenyl]-3-fluorobenzamide is a chemical compound with the molecular formula C14H20N2O3S This compound is known for its unique structural features, which include a cyclohexylsulfamoyl group and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyclohexylsulfamoyl)phenyl]-3-fluorobenzamide typically involves the reaction of 4-acetamidobenzenesulfonyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled pH conditions to ensure the formation of the desired product . The reaction can be represented as follows:
4-acetamidobenzenesulfonyl chloride+cyclohexylamine→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-[4-(cyclohexylsulfamoyl)phenyl]-3-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[4-(cyclohexylsulfamoyl)phenyl]-3-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(cyclohexylsulfamoyl)phenyl]-3-fluorobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include inhibition of enzyme-mediated reactions, leading to altered cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(cyclohexylsulfamoyl)phenyl]acetamide
- N-[4-(cyclohexylamino)sulfonyl]phenylacetamide
Uniqueness
N-[4-(cyclohexylsulfamoyl)phenyl]-3-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to its analogs .
Properties
Molecular Formula |
C19H21FN2O3S |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[4-(cyclohexylsulfamoyl)phenyl]-3-fluorobenzamide |
InChI |
InChI=1S/C19H21FN2O3S/c20-15-6-4-5-14(13-15)19(23)21-16-9-11-18(12-10-16)26(24,25)22-17-7-2-1-3-8-17/h4-6,9-13,17,22H,1-3,7-8H2,(H,21,23) |
InChI Key |
OLPVVCCPQDMJLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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